Cas no 2648920-07-2 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid)

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid
- (2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid
- 2648920-07-2
- EN300-1513916
-
- インチ: 1S/C24H28N2O5/c1-3-16(12-22(27)26-15(2)23(28)29)13-25-24(30)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15-,16?/m0/s1
- InChIKey: RFQSMSGVBJHBRH-VYRBHSGPSA-N
- ほほえんだ: O(C(NCC(CC(N[C@H](C(=O)O)C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1513916-2500mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 2500mg |
$5178.0 | 2023-09-27 | ||
Enamine | EN300-1513916-10000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 10000mg |
$11358.0 | 2023-09-27 | ||
Enamine | EN300-1513916-100mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 100mg |
$2324.0 | 2023-09-27 | ||
Enamine | EN300-1513916-1000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 1000mg |
$2641.0 | 2023-09-27 | ||
Enamine | EN300-1513916-1.0g |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1513916-500mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 500mg |
$2536.0 | 2023-09-27 | ||
Enamine | EN300-1513916-5000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 5000mg |
$7659.0 | 2023-09-27 | ||
Enamine | EN300-1513916-50mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 50mg |
$2219.0 | 2023-09-27 | ||
Enamine | EN300-1513916-250mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}propanoic acid |
2648920-07-2 | 250mg |
$2430.0 | 2023-09-27 |
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid 関連文献
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acidに関する追加情報
Latest Research Advances on (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid (CAS: 2648920-07-2) in Chemical Biology and Pharmaceutical Applications
The compound (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid (CAS: 2648920-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative plays a crucial role in peptide synthesis and drug development, particularly in the construction of complex biomolecules. Recent studies have explored its potential as a building block for novel therapeutic agents, with a focus on its stability, reactivity, and compatibility with solid-phase peptide synthesis (SPPS) methodologies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs). The research team utilized (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid as a key intermediate in developing constrained peptides that showed remarkable selectivity for oncogenic targets. The compound's unique structural features, including its Fmoc protection and branched side chain, contributed to improved synthetic yields and reduced epimerization during coupling steps.
In the realm of drug delivery systems, a recent breakthrough published in Advanced Drug Delivery Reviews (2024) highlighted the application of this compound in the development of self-assembling peptide nanostructures. The researchers found that the specific stereochemistry and side chain properties of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid facilitated the formation of stable nanocarriers with enhanced drug loading capacity and controlled release profiles. These findings open new possibilities for targeted cancer therapies and improved bioavailability of hydrophobic drugs.
From a synthetic chemistry perspective, a 2024 Nature Protocols article detailed optimized procedures for incorporating this building block into complex peptide architectures. The protocol emphasized the compound's compatibility with automated peptide synthesizers and its resistance to side reactions during prolonged synthesis cycles. Notably, the study reported that the use of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid resulted in higher purity final products compared to traditional amino acid derivatives, particularly in the synthesis of peptides containing multiple consecutive hydrophobic residues.
Ongoing clinical research has also explored the potential of derivatives based on this compound as novel antimicrobial agents. Preliminary results from a phase I clinical trial (NCT identifier: NCTXXXXXXX) suggest that peptide antibiotics incorporating this structural motif exhibit improved stability against bacterial proteases while maintaining low cytotoxicity profiles. The unique steric and electronic properties imparted by the Fmoc-protected amino acid appear to contribute to these advantageous pharmacological characteristics.
Looking forward, the scientific community anticipates further applications of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}propanoic acid in areas such as peptide-based vaccines, diagnostic probes, and tissue engineering scaffolds. Its versatility as a synthetic building block, combined with recent advances in peptide modification technologies, positions this compound as a valuable tool in the continued expansion of biopharmaceutical research and development.
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